molecular formula C11H13BrF2N2O2S B1442688 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine CAS No. 1229294-05-6

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B1442688
CAS No.: 1229294-05-6
M. Wt: 355.2 g/mol
InChI Key: XPPXEQTVBHOODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine is a chemical compound with the molecular formula C12H14BrF2N2O2S It is characterized by the presence of a bromine atom, two fluorine atoms, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4,5-difluoroaniline and 4-methylpiperazine.

    Sulfonylation: The 2-bromo-4,5-difluoroaniline undergoes sulfonylation using a sulfonyl chloride reagent, resulting in the formation of 2-bromo-4,5-difluorophenylsulfonyl chloride.

    Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 4-methylpiperazine under suitable conditions, such as the presence of a base like triethylamine, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonyl group or the piperazine ring.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids or sulfonates.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or primary amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation or reduction can modify the oxidation state of the sulfonyl group or the piperazine ring.

Scientific Research Applications

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the development of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Chloro-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine
  • 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine
  • 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-phenylpiperazine

Uniqueness

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the sulfonyl and piperazine groups provides a distinct chemical profile that can be exploited in various research and industrial applications.

Properties

IUPAC Name

1-(2-bromo-4,5-difluorophenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2O2S/c1-15-2-4-16(5-3-15)19(17,18)11-7-10(14)9(13)6-8(11)12/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPXEQTVBHOODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.